molecular formula C15H15NO B3025548 N-(2,6-Dimethylphenyl)benzamide CAS No. 18109-39-2

N-(2,6-Dimethylphenyl)benzamide

Cat. No. B3025548
CAS RN: 18109-39-2
M. Wt: 225.28 g/mol
InChI Key: QGUFWIMSJMAPET-UHFFFAOYSA-N
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Description

“N-(2,6-Dimethylphenyl)benzamide” is a chemical compound that is structurally related to 4-amino-N-(2,6-dimethylphenyl)benzamide . It is a nonsteroidal anti-inflammatory drug . The compound is also related to benzamides, which are widely used in the pharmaceutical, paper, and plastic industries .


Synthesis Analysis

The synthesis of “N-(2,6-Dimethylphenyl)benzamide” derivatives often involves multi-component reactions. A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Anticonvulsant Properties

N-(2,6-Dimethylphenyl)benzamide and its derivatives have been extensively studied for their anticonvulsant properties. These compounds are known to inhibit seizures effectively. For example, research has shown that N-(2,6-Dimethylphenyl)benzamide, particularly in its form as 4-amino-N-(2,6-dimethylphenyl)benzamide or ameltolide, is a potent anticonvulsant in several animal models. This compound, following oral administration to mice, antagonized maximal electroshock (MES) induced seizures with significant efficacy (Afolabi & Okolie, 2013), (Lambert et al., 1995), (Clark Cr, 1988).

Pharmacokinetics and Metabolism

Studies have also focused on the pharmacokinetics and metabolism of N-(2,6-Dimethylphenyl)benzamide derivatives. A method for liquid chromatographic determination of the compound in rat serum and urine was developed for pharmacokinetic studies, highlighting its potential as a new anticonvulsant (Dockens et al., 1987). Another study explored the metabolism, disposition, and pharmacokinetics of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats, revealing its high absorption rate and predominant urinary excretion (Potts et al., 1989).

Structural Analysis

Structural analyses of N-(2,6-Dimethylphenyl)benzamide have been conducted to understand its molecular conformation. For instance, a study found that the molecule crystallizes with two molecules in the asymmetric unit, and the central –NHCO– bridging unit is tilted at specific angles to the benzoyl ring (Gowda et al., 2008).

Herbicidal Potential

Interestingly, derivatives of N-(2,6-Dimethylphenyl)benzamide have been studied for their herbicidal potential. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to this class of benzamides, has shown herbicidal activity against annual and perennial grasses, suggesting potential agricultural utility (Viste et al., 1970).

properties

IUPAC Name

N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-7-6-8-12(2)14(11)16-15(17)13-9-4-3-5-10-13/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUFWIMSJMAPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171069
Record name Benzamide, N-(2,6-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethylphenyl)benzamide

CAS RN

18109-39-2
Record name N-(2,6-Dimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18109-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2,6-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Benzoxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406538
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-(2,6-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformations of the N—H and C=O bonds in the structure of the title compound (N26DMP4CBA), C15H14ClNO, are anti to each other, similar to that observed in N-…
Number of citations: 6 scripts.iucr.org
CR Clark - Epilepsia, 1988 - Wiley Online Library
The anticonvulsant and toxic properties of 4‐amino‐N‐(2,6‐dimethylphenyl)benzamide, (ADD 75073), were compared with phenytoin (PHT), phenobarbetal (PB), ethosuximide (ESM), …
Number of citations: 60 onlinelibrary.wiley.com
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
The title compound, C 15 H 15 NO, crystallizes with two molecules in the asymmetric unit. The H—N—C= O units are in a trans conformation, similar to that observed in N-(3, 4-…
Number of citations: 7 www.ncbi.nlm.nih.gov
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2009 - scripts.iucr.org
In the molecular structure of the title compound, C16H17NO, the two aromatic rings are close to orthogonal to each other [dihedral angle 78.8 (1)], while the central –NH—C(=O)– amide …
Number of citations: 8 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title molecule, C16H17NO, the N—H and C=O groups are in the antiperiplanar conformation that has been observed in related compounds. Furthermore, the conformation of the C…
Number of citations: 11 scripts.iucr.org
DW Robertson, JD Leander, R Lawson… - Journal of medicinal …, 1987 - ACS Publications
Compound 2 [4-amino-lV-(2, 6-dimethylphenyl) benzamide] is an effective anticonvulsant in several animal models. For example, following oral administration to mice, it antagonized …
Number of citations: 23 pubs.acs.org
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C16H17NO, the N—H bond is in an anti conformation with respect to the C=O bonds. The aniline and benzoyl rings are almost coplanar, making a dihedral angle …
Number of citations: 10 scripts.iucr.org
BT Gowda, M Tokarčík, J Kožíšek, BP Sowmya… - Structure …, 2009 - journals.iucr.org
The conformation of the N—H bond in the structure of the title compound, C15H15NO, is anti to the ortho and meta-methyl substituents in the aniline benzene ring, in contrast to the syn …
Number of citations: 10 journals.iucr.org
BD Potts, S Gabriel, CJ Parli - Drug metabolism and disposition, 1989 - ASPET
The metabolism, disposition, and pharmacokinetics of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) have been studied in rats. 14C-LY201116 was well absorbed (…
Number of citations: 15 dmd.aspetjournals.org
LG Stark, TE Albertson - Neuropharmacology, 1990 - Elsevier
The effects of LY-201116, a 4-aminobenzamide, were examined in rats using the amygdala kindling model, both during acquisition of the kindled response and in fully kindled animals. …
Number of citations: 4 www.sciencedirect.com

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